molecular formula C19H16N4OS B2461141 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 1206996-45-3

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide

Cat. No. B2461141
CAS RN: 1206996-45-3
M. Wt: 348.42
InChI Key: TYLXWGYFTKNMFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide, also known as IBTMBA, is a novel compound that has gained increasing attention in scientific research due to its potential therapeutic applications. IBTMBA belongs to the class of benzamide derivatives and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several advantages as a research tool. For instance, it exhibits potent pharmacological effects at relatively low concentrations, making it a useful compound for in vitro experiments. Additionally, this compound has been found to exhibit low toxicity in animal models, suggesting that it may have good safety profiles in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent.

Future Directions

There are several potential future directions for research on 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide. For instance, further studies are needed to investigate the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, more research is needed to explore the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Furthermore, the development of novel derivatives of this compound may lead to the discovery of compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves a multi-step process that starts with the reaction of 2-methylbenzo[d]thiazole-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1H-imidazole-1-carboxaldehyde to form the imidazole derivative. Finally, the benzamide moiety is introduced by reacting the imidazole derivative with 4-aminobenzamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide.

Scientific Research Applications

4-((1H-imidazol-1-yl)methyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has been found to exhibit a range of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-fungal properties. Several studies have investigated the potential of this compound as a therapeutic agent for cancer treatment. For instance, this compound has been shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-21-17-7-6-16(10-18(17)25-13)22-19(24)15-4-2-14(3-5-15)11-23-9-8-20-12-23/h2-10,12H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLXWGYFTKNMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.